molecular formula C20H17FN2O3 B2783609 1-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946301-77-5

1-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2783609
CAS No.: 946301-77-5
M. Wt: 352.365
InChI Key: GWMAYACDCFLDDG-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O3 and its molecular weight is 352.365. The purity is usually 95%.
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Scientific Research Applications

Molecular Inhibition and Drug Development

  • Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting their potential in cancer therapy. The promising in vivo efficacy and favorable pharmacokinetic profiles of these compounds led to their advancement into phase I clinical trials (Schroeder et al., 2009).

Antimicrobial and Antifungal Activity

  • A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and subjected to computational pharmacokinetic studies. These compounds followed the Lipinski "Rule of Five" and were evaluated for antimicrobial activities. Among them, specific compounds showed good antibacterial activity, while others were moderately active against fungal strains (Ahsan et al., 2016).

HIV Integrase Inhibitors

  • N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamides were designed as agents exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. These compounds showed favorable pharmacokinetic properties in preclinical species and highlighted potential as clinically useful antiviral agents due to their inhibition potencies and lack of liabilities in several counterscreening assays (Pace et al., 2007).

Cytotoxic Activity Against Cancer Cells

  • The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest potential applications in developing anticancer agents (Hassan et al., 2014).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-17-10-8-16(9-11-17)22-19(24)18-3-2-12-23(20(18)25)13-14-4-6-15(21)7-5-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMAYACDCFLDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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